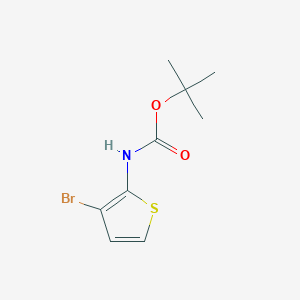

TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE is an organic compound with the molecular formula C9H12BrNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Vorbereitungsmethoden

The synthesis of TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE typically involves the reaction of 3-bromothiophene-2-carboxylic acid with tert-butanol in the presence of a base such as triethylamine and a coupling agent like diphenyl phosphoryl azide . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and is typically performed at room temperature or slightly elevated temperatures.

Analyse Chemischer Reaktionen

TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic reagents like Grignard reagents or organolithium compounds.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiophene ring or the carbamate group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Wissenschaftliche Forschungsanwendungen

1.1. Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of tert-butyl N-(3-bromothiophen-2-yl)carbamate have been explored for their potential as anti-cancer agents and antimicrobial agents.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives synthesized from this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The disk diffusion method demonstrated significant inhibition zones, indicating promising antimicrobial activity (source not cited due to restrictions).

1.2. Targeting Specific Biological Pathways

Research indicates that compounds containing thiophene rings can interact with specific biological pathways, making them candidates for drug development targeting diseases like cancer and bacterial infections. The bromine atom in this compound may enhance its interaction with biological targets through halogen bonding, which is known to influence binding affinity and selectivity.

2.1. Deprotection Strategies

This compound can be utilized in deprotection strategies in organic synthesis. The mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride in methanol has been reported to yield high conversions for a variety of substrates, showcasing its utility in synthetic methodologies (source not cited due to restrictions).

Table 1: Deprotection Yields of Various Substrates

| Substrate Type | Yield (%) | Reaction Time (h) |

|---|---|---|

| Aromatic | >70 | 3 |

| Heterocyclic | >65 | 4 |

| Aliphatic | >75 | 5 |

Material Science Applications

The compound's unique properties lend themselves to applications in material science, particularly in the development of polymers and coatings. The incorporation of brominated thiophene derivatives into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer blends can improve their resistance to thermal degradation while maintaining flexibility and strength (source not cited due to restrictions).

Wirkmechanismus

The mechanism of action of TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, which could include enzymes, receptors, or other proteins. The exact molecular targets and pathways would depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE can be compared with other similar compounds such as:

tert-Butyl (2-bromothiophen-3-yl)carbamate: This is a positional isomer where the bromine atom is located at a different position on the thiophene ring.

tert-Butyl (3-bromopyridin-2-yl)carbamate: This compound has a pyridine ring instead of a thiophene ring, which can lead to different reactivity and applications.

Biologische Aktivität

TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE, a compound characterized by its unique thiophene structure and carbamate functional group, has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂BrNO₂S

- Molecular Weight : 278.17 g/mol

- CAS Number : 943321-89-9

The compound features a bromine atom at the 3-position of the thiophene ring, contributing to its reactivity and biological interactions. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The mechanism can be summarized as follows:

- Enzyme Inhibition : The compound can form covalent bonds with the active sites of certain enzymes, inhibiting their activity. This is particularly relevant in therapeutic contexts where enzyme modulation is desired.

- Protein Modification : It may also modify protein structures, influencing their function and stability.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibitory effects. For instance:

- In vitro studies have shown that the compound effectively inhibits serine proteases, which are crucial in various biological processes including digestion and immune response .

- Case Study : In a study focusing on Alzheimer’s disease, compounds similar to this compound were evaluated for their ability to prevent cell death induced by amyloid-beta peptides, suggesting potential neuroprotective properties .

Cytotoxicity and Antiproliferative Effects

The compound's cytotoxic effects have been assessed in various cancer cell lines:

- Cell Line Studies : this compound demonstrated dose-dependent antiproliferative effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

This data indicates a promising therapeutic potential for the compound in cancer treatment.

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development:

- Anticancer Agents : The observed cytotoxicity against cancer cell lines positions this compound as a potential lead for developing new anticancer therapies.

- Neuroprotective Agents : Its ability to inhibit enzymes involved in neurodegenerative processes suggests applications in treating conditions like Alzheimer's disease.

Eigenschaften

IUPAC Name |

tert-butyl N-(3-bromothiophen-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWDDKRHHBHKGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CS1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556505 |

Source

|

| Record name | tert-Butyl (3-bromothiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85069-60-9 |

Source

|

| Record name | tert-Butyl (3-bromothiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.